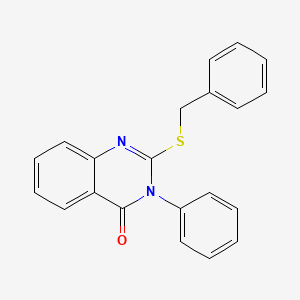

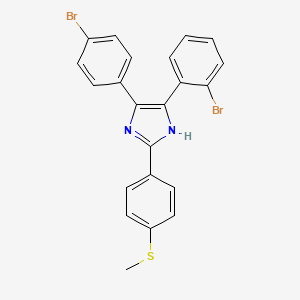

2-Benzylsulfanyl-3-phenylquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylsulfanyl-3-phenylquinazolin-4-one is a chemical compound that belongs to the quinazoline family. It has been found to have several biological activities, including anticancer, antitumor, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research demonstrates the efficacy of benzofused heterocyclic compounds in mitigating corrosion of mild steel in acidic mediums. These compounds, including related quinazolinone derivatives, have shown promising results as corrosion inhibitors. Their efficiency is attributed to the formation of a passive film on the steel surface, which is analyzed using advanced techniques like SEM-EDX. Theoretical calculations further support their protective mechanism (Hemapriya et al., 2016).

Synthesis and Medicinal Chemistry

Novel methodologies for synthesizing quinazolinones, including 2-phenylquinazolinones, have been developed. These involve palladium-catalyzed reactions and direct, solvent-free synthetic routes, offering efficient and environmentally friendly alternatives for producing these compounds. Such advancements highlight the compound's relevance in drug discovery and organic synthesis (Hikawa et al., 2012; Zhang et al., 2010).

Antitumor Activity

Derivatives of quinazolinone have been synthesized and evaluated for their antitumor potential. Notably, certain derivatives showed significant inhibitory effects on ovarian, renal, and melanoma cancer cell lines. This suggests the therapeutic potential of 2-Benzylsulfanyl-3-phenylquinazolin-4-one derivatives in cancer treatment (El-Deeb et al., 2010).

Antiviral Activity

Studies have also explored the antiviral capabilities of quinazolinone derivatives. Schiff bases derived from these compounds exhibited activity against a range of viruses, including herpes simplex and influenza, highlighting their potential as antiviral agents (Kumar et al., 2010).

Catalysis and Green Chemistry

Innovative approaches utilizing quinazolinone derivatives in catalysis have been reported. These include the use of silica-bonded and selenium-catalyzed systems for synthesizing dihydroquinazolinones, showcasing the compound's utility in promoting green chemical reactions (Niknam et al., 2011; Zhou et al., 2019).

Propiedades

IUPAC Name |

2-benzylsulfanyl-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20-18-13-7-8-14-19(18)22-21(23(20)17-11-5-2-6-12-17)25-15-16-9-3-1-4-10-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGAQMVRGXPRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylsulfanyl-3-phenylquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)